An In-depth Technical Guide to Ilicicolin F: Structure, Properties, and Biological Activity
An In-depth Technical Guide to Ilicicolin F: Structure, Properties, and Biological Activity
A Note on Data Availability: Publicly available scientific literature contains limited specific data for Ilicicolin F. The majority of in-depth research has focused on its close structural analog, Ilicicolin H. This guide summarizes the known information for Ilicicolin F and, with a clear distinction, provides a comprehensive overview of the well-characterized Ilicicolin H as a representative of the ilicicolin family to fulfill the detailed requirements of this technical guide.
Ilicicolin F: Chemical Structure and Properties
Ilicicolin F is a chlorinated member of the ilicicolin family of antibiotics, which were first isolated from the fungus Cylindrocladium ilicicola[1].
Chemical Structure:
While a 2D structure is available from public databases, detailed crystallographic or NMR-based structural elucidation specifically for Ilicicolin F is not widely published.
Physicochemical Properties:
The known quantitative data for Ilicicolin F are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C25H31ClO6 | PubChem |
| Molecular Weight | 462.96 g/mol | PubChem |
| Appearance | Colorless prisms | [Hayakawa et al., 1971] |
| Melting Point | 167-170 °C | [Hayakawa et al., 1971] |
| Solubility | Soluble in DMSO, methanol, chloroform, and ethyl acetate; Insoluble in water. | Sigma-Aldrich |
| Storage | Store at -20 °C | Sigma-Aldrich |
| UV Absorption (λmax) | 240.5 nm, 295 nm, 345 nm | [Hayakawa et al., 1971] |
| Infrared (IR) Spectrum (νmax) | 3510, 1708, 1635, 1252, 1109, 972 cm-1 | [Hayakawa et al., 1971] |
Ilicicolin H: A Comprehensive Technical Overview
Due to the extensive research conducted on Ilicicolin H, it serves as the primary subject for the remainder of this guide, providing insights into the biological activities and mechanisms that are likely shared across the ilicicolin family.
Chemical Properties of Ilicicolin H
| Property | Value | Source |
| Molecular Formula | C27H31NO4 | PubChem |
| Molecular Weight | 433.5 g/mol | PubChem |
Biological Activity and Mechanism of Action
Ilicicolin H is a potent, broad-spectrum antifungal agent with a novel mechanism of action. It is a highly selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain[2][3]. This inhibition disrupts cellular respiration and ATP synthesis, leading to fungal cell death.
Signaling Pathway: Inhibition of Mitochondrial Respiration
The following diagram illustrates the mechanism of action of Ilicicolin H.
Antifungal Spectrum:
Ilicicolin H demonstrates potent activity against a wide range of fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus. Notably, it is also effective against fluconazole-resistant strains of Candida albicans[3][4].
Quantitative Antifungal Activity of Ilicicolin H
| Fungal Species | MIC Range (µg/mL) | IC50 (ng/mL) |
| Candida albicans | 0.04 - 0.31 | 2-3 |
| Other Candida spp. | 0.01 - 5.0 | N/A |
| Aspergillus fumigatus | Sub-µg/mL | N/A |
| Cryptococcus spp. | 0.1 - 1.56 | N/A |
MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are compiled from multiple studies.
Experimental Protocols
Isolation of Ilicicolins:
The following is a generalized workflow for the isolation of ilicicolins from fungal culture, based on the original method described by Hayakawa et al. (1971).
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Culture: Cylindrocladium ilicicola is cultured in a suitable liquid medium.
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Extraction: The mycelia are harvested and extracted with an organic solvent such as acetone.
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Concentration: The solvent is evaporated to yield a crude extract.
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Chromatography: The crude extract is subjected to silica gel column chromatography to separate the different ilicicolin analogs.
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Purification: Individual fractions are further purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure compounds.
Antifungal Susceptibility Testing (Broth Microdilution):
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
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Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.
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Serial Dilution: The ilicicolin compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
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Inoculation: Each well is inoculated with the fungal suspension.
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Incubation: The plate is incubated under appropriate conditions for fungal growth.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Mitochondrial Respiration Assay:
This assay is used to confirm the inhibitory effect of ilicicolins on the cytochrome bc1 complex.
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Isolation of Mitochondria: Mitochondria are isolated from the target fungal species.
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Assay Buffer: A suitable assay buffer containing substrates for the electron transport chain (e.g., NADH or succinate) is prepared.
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Addition of Ilicicolin: The ilicicolin compound is added to the mitochondrial suspension at various concentrations.
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Measurement of Oxygen Consumption: Oxygen consumption is measured using a Clark-type oxygen electrode. A decrease in oxygen consumption in the presence of the ilicicolin indicates inhibition of the respiratory chain.
